molecular formula C17H26BNO2S B1404128 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine CAS No. 2096330-90-2

4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine

Cat. No. B1404128
M. Wt: 319.3 g/mol
InChI Key: AZSGZVFIGRBNQM-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C12H17BO2 . It is also known as phenylboronic acid pinacol ester . At room temperature, it appears as a colorless oily substance . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves several steps. One common method for preparing phenylboronic acid pinacol ester is to react tetramethyl-1,3,2-dioxaborolane with bromobenzene . Other methods involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various methods such as X-ray diffraction . The analysis of optimized conformation by Density Functional Theory (DFT) indicated that the crystal structure was consistent with single crystal by X-ray diffraction .


Chemical Reactions Analysis

This compound is often used in Suzuki coupling reactions in the presence of a platinum catalyst . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 303.2 g/mol . The compound has a density of 0.99±0.1 g/cm3 . Its melting point is 27-31°C and boiling point is 130°C/20mmHg .

Scientific Research Applications

Synthesis and Structure Analysis

The compound has been used in the synthesis and structural analysis of various chemical compounds. For instance, it was involved in the synthesis of boric acid ester intermediates, and its structure was confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystal X-ray diffraction was used for crystallographic and conformational analyses, and the molecular structures were further calculated using density functional theory (DFT) (Huang et al., 2021).

Application in Medicinal Chemistry

This compound was utilized in the synthesis of antimycobacterial agents. Specifically, derivatives of this compound showed significant activity against Mycobacterium tuberculosis strains, with promising safety profiles in terms of cytotoxicity (Biava et al., 2010).

Material Science and Engineering

In material science, the compound has been a part of the synthesis and characterization of various materials. For instance, its derivatives have been used in the creation of functionalized dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure, providing insights into the synthesis of complex organic molecules (Rodríguez-Arístegui et al., 2011).

Biological Activity Studies

The compound has been part of research exploring its biological activities, such as its role in the inhibition of serine proteases including thrombin. This shows its potential applications in therapeutic and pharmacological research (Spencer et al., 2002).

properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2S/c1-16(2)17(3,4)21-18(20-16)15-7-5-14(6-8-15)13-19-9-11-22-12-10-19/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSGZVFIGRBNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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